acetate CAS No. 83244-97-7](/img/structure/B2853747.png)
Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
Overview
Description
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an oxoacetate ester moiety. The thiadiazole ring’s nitrogen and sulfur atoms enable coordination with metal ions, enhancing reactivity in nucleophilic substitutions and influencing intermolecular interactions in chemical environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate has been investigated for various therapeutic properties:
-
Antimicrobial Activity :
- The compound exhibits significant antibacterial effects against various pathogens. In studies, it has shown zones of inhibition as follows:
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 14 -
Anticancer Potential :
- Research indicates that this compound can induce apoptosis in cancer cells. Notable findings include:
The mechanism of action may involve the inhibition of key enzymes and modulation of receptor activity, leading to disrupted cellular processes such as DNA replication and protein synthesis.Cell Line IC50 (µg/mL) MCF-7 (Breast Cancer) 10.5 ± 0.5 HeLa (Cervical Cancer) 8.7 ± 0.3 A549 (Lung Cancer) 9.8 ± 0.6
Agricultural Applications
Due to its biological activity, Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is being explored as a potential pesticide or herbicide. Its efficacy in disrupting plant pathogen growth makes it a candidate for sustainable agricultural practices.
Materials Science Applications
The unique properties of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate are also being investigated in materials science for the development of novel materials with specific functionalities. This includes potential applications in coatings and polymers where enhanced durability and resistance to environmental factors are desired.
Case Studies
- Antimicrobial Efficacy Assessment : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various thiadiazole derivatives, including Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate. The results indicated that the compound was particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.
- Antitumor Activity Study : A recent investigation focused on the anticancer effects of thiadiazole derivatives revealed that Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate significantly induced apoptosis in HeLa cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound may also affect cellular pathways by altering the function of key proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Thiadiazole Ring
The bioactivity and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Key analogs include:
Compound Name | Substituent at Position 5 | Key Functional Groups | CAS Number | Molecular Formula |
---|---|---|---|---|
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate | Ethyl (-CH₂CH₃) | Amino(oxo)acetate ester | N/A | C₉H₁₃N₃O₃S |
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | Propyl (-CH₂CH₂CH₃) | Amino(oxo)acetate ester | 107811-08-5 | C₉H₁₃N₃O₃S |
Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate | Isopropyl (-CH(CH₃)₂) | Amino(oxo)acetate ester | 510763-27-6 | C₁₀H₁₅N₃O₃S |
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | 4-Methoxybenzamido | Thioacetate ester | N/A | C₁₅H₁₇N₃O₃S₂ |
Key Observations :
- Functional Group Impact: The amino(oxo)acetate group (present in the target compound) differs from thioacetate (e.g., compound 44 in ), which may alter electron distribution and bioactivity .
Comparison with Oxadiazole Analogs
Oxadiazole-based compounds (e.g., 1,3,4-oxadiazoles in ) are structurally similar but replace sulfur with oxygen in the heterocycle. For example:
- Compound 14 (): 2-Oxo-2-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)-ethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate exhibits antibacterial activity against Staphylococcus aureus. Thiadiazole derivatives generally show enhanced metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity, which may prolong biological activity .
Antibacterial Potential
- Thiadiazole vs. Oxadiazole : Compound 14 () demonstrates that thiadiazole derivatives can restrict S. aureus growth, comparable to oxadiazole analogs. The ethyl group’s steric effects may modulate target binding .
- Cytotoxicity: Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (compound 44, ) shows modest cytotoxic activity (<10% inhibition), suggesting that amino(oxo)acetate derivatives may require optimization for antitumor efficacy .
Physicochemical Properties
- Density and Solubility: The chlorophenoxy-methyl derivative () has a predicted density of 1.475 g/cm³ and pKa of 5.58, indicating moderate solubility in aqueous environments .
- Thermal Stability: Limited data exist for the target compound, but related esters (e.g., ) are typically stable at room temperature, with decomposition points above 150°C .
Challenges and Commercial Availability
In contrast, propyl and isopropyl analogs remain available for research, highlighting the need for further structure-activity relationship studies .
Biological Activity
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate, a compound featuring a thiadiazole moiety, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C8H11N3O3S
- Molecular Weight : 229.26 g/mol
- CAS Number : 83244-82-0
The compound is characterized by the presence of a thiadiazole ring, which is known for its significant pharmacological properties. The incorporation of ethyl and amino groups enhances its biological activity.
Antimicrobial Properties
Research has shown that derivatives of thiadiazoles, including ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate, exhibit notable antimicrobial activity. Studies indicate that compounds with thiadiazole rings can effectively inhibit various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Salmonella typhi | 15 - 19 | 500 μg/disk |
E. coli | 15 - 19 | 500 μg/disk |
Staphylococcus aureus | - | 62.5 μg/mL |
The presence of halogen or oxygenated substituents on the phenyl ring has been associated with increased antibacterial and antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
Anticancer Activity
Thiadiazole derivatives have shown promise in cancer therapy. For instance, compounds derived from the 1,3,4-thiadiazole framework have demonstrated cytostatic effects against various cancer cell lines. Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate may act through mechanisms that inhibit tumor growth and promote apoptosis in cancer cells .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological macromolecules. The mechanisms include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : Some thiadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : These compounds may modulate receptor activity involved in signaling pathways critical for cell survival and proliferation.
Case Studies
A study by Olsen et al. highlighted the anticancer potential of 2-amino derivatives of thiadiazoles, demonstrating significant cytotoxicity against human cancer cell lines . Another study focused on anti-trypanosomal properties indicated that similar compounds could serve as leads for developing new treatments for diseases like Chagas disease and sleeping sickness .
Synthesis and Derivatives
The synthesis of ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the thiadiazole ring from appropriate precursors.
- Introduction of the ethyl and amino groups through nucleophilic substitution reactions.
- Final acetylation to yield the target compound.
The adaptability of the thiadiazole structure allows for the development of various derivatives with tailored biological activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization or condensation reactions. For example, analogous thiadiazole derivatives are synthesized by reacting 2-amino-1,3,4-thiadiazole with chloroacetic acid under reflux conditions in a basic medium (e.g., NaOH) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use (e.g., p-toluenesulfonic acid). Yield improvements are often achieved by inert atmosphere techniques to prevent oxidation .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the thiadiazole ring.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using programs like SHELXL ) for absolute configuration determination.
- FT-IR to identify functional groups (e.g., C=O at ~1730 cm⁻¹ for the ester group) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. propyl groups) on the thiadiazole ring influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogues like Ethyl (5-propyl-1,3,4-thiadiazol-2-yl)aminoacetate (CAS 107811-08-5) and analyze their bioactivity data. For example:
Substituent | Biological Activity (Example) | Source |
---|---|---|
5-Ethyl | Moderate antimicrobial activity | |
5-Propyl | Enhanced lipophilicity, improved cellular uptake |
- Computational modeling (e.g., molecular docking) can predict binding affinities to biological targets like bacterial enzymes .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity).
- Assay Variability Mitigation : Use control compounds (e.g., ciprofloxacin for bacteria) and replicate experiments across cell lines (e.g., HeLa vs. MCF-7) .
- Meta-Analysis : Cross-reference PubChem and CAS data (e.g., CAS 107811-08-5 ) to identify inconsistencies in purity or stereochemistry.
Q. What strategies are employed to study the compound’s pharmacokinetics, including absorption and metabolism?
- Methodology :
- In Silico Prediction : Tools like SwissADME predict logP (lipophilicity) and bioavailability. The ethyl group enhances logP compared to hydrophilic analogues .
- In Vivo Studies : Radiolabel the compound (e.g., ¹⁴C isotope) to track distribution in model organisms.
- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid after ester cleavage) .
Q. Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?
- Challenges : Traditional routes use toxic solvents (e.g., chloroform) and generate hazardous byproducts.
- Solutions :
- Replace solvents with ionic liquids or water under microwave-assisted synthesis.
- Catalytic methods (e.g., biocatalysts) to reduce waste .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Properties
IUPAC Name |
ethyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-5-10-11-8(15-5)9-6(12)7(13)14-4-2/h3-4H2,1-2H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNFSRXURXQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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